molecular formula C11H14O2 B8801845 4-Cyclopropyl-1,2-dimethoxybenzene

4-Cyclopropyl-1,2-dimethoxybenzene

Cat. No. B8801845
M. Wt: 178.23 g/mol
InChI Key: RWKOXGSVFPOELN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-1,2-dimethoxybenzene is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Cyclopropyl-1,2-dimethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopropyl-1,2-dimethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Cyclopropyl-1,2-dimethoxybenzene

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

4-cyclopropyl-1,2-dimethoxybenzene

InChI

InChI=1S/C11H14O2/c1-12-10-6-5-9(8-3-4-8)7-11(10)13-2/h5-8H,3-4H2,1-2H3

InChI Key

RWKOXGSVFPOELN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of zirconocene dichloride (1.76 g, 6.02 mmols) in dry tetrahydrofuran (25 ml), was slowly added ethylmagnesium bromide (12 ml, 1 M in tetrahydrofuran, 12 mmol) at −78° C. The green solution was stirred for 15 minutes at −78° C. and then warmed to 2° C. until the reaction color turned red (15 minutes). A solution of 3,4-dimethoxy-benzaldehyde (1.00 g, 6.02 mmol) in dry tetrahydrofuran (20 ml) was added and the reaction was allowed to warm up to room temperature over 1.5 hours. Solvent was removed under reduced pressure, and dichloromethane (20 ml) was added. The reaction mixture was cooled to 0° C. and titanium chloride (IV) (6 ml, 1M in dichloromethan, 6 mmol) was added. The reaction was allowed to warm up to room temperature over 30 minutes, and quenched with saturated ammonium chloride solution. The mixture was filtered through celite and portioned between dichloromethane and water. The combined dichloromethane was washed with saturated aqueous solution of ammonium chloride, saturated aqueous sodium bicarbonate and brine. The organic phase was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel chromatography (gradient: 8% to 30% ethyl acetate in hexane) to yield 4-cyclopropyl-1,2-dimethoxy-benzene as yellow oily residue (0.2 g, 19%). Ref: Vincent Gandon et al. Eur. J. Org. Chem. 2000, 3713.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
zirconocene dichloride
Quantity
1.76 g
Type
catalyst
Reaction Step Four
Quantity
6 mL
Type
catalyst
Reaction Step Five

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